3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1423033-90-2
VCID: VC6182427
InChI: InChI=1S/C7H8N4O/c1-11-3-2-9-7(11)5-4-6(8)12-10-5/h2-4H,8H2,1H3
SMILES: CN1C=CN=C1C2=NOC(=C2)N
Molecular Formula: C7H8N4O
Molecular Weight: 164.168

3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine

CAS No.: 1423033-90-2

Cat. No.: VC6182427

Molecular Formula: C7H8N4O

Molecular Weight: 164.168

* For research use only. Not for human or veterinary use.

3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine - 1423033-90-2

Specification

CAS No. 1423033-90-2
Molecular Formula C7H8N4O
Molecular Weight 164.168
IUPAC Name 3-(1-methylimidazol-2-yl)-1,2-oxazol-5-amine
Standard InChI InChI=1S/C7H8N4O/c1-11-3-2-9-7(11)5-4-6(8)12-10-5/h2-4H,8H2,1H3
Standard InChI Key HFHMWEXUOMUSMI-UHFFFAOYSA-N
SMILES CN1C=CN=C1C2=NOC(=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₇H₈N₄O, with a molecular weight of 164.168 g/mol. Its IUPAC name, 3-(1-methylimidazol-2-yl)-1,2-oxazol-5-amine, reflects the fusion of two aromatic heterocycles: a methyl-substituted imidazole ring and an oxazole moiety bearing an amine group at the 5-position . The structural formula is depicted below:

Imidazole-Oxazole Hybrid Structure\text{Imidazole-Oxazole Hybrid Structure}

Table 1: Key Chemical Identifiers

PropertyValue
CAS RN1423033-90-2
Molecular FormulaC₇H₈N₄O
Molecular Weight164.168 g/mol
IUPAC Name3-(1-methylimidazol-2-yl)-1,2-oxazol-5-amine
SMILESCN1C=CN=C1C2=NOC(=C2)N

Structural Contributions to Reactivity

The imidazole ring, a five-membered system with two nitrogen atoms, confers basicity and hydrogen-bonding capacity, while the oxazole ring’s electron-deficient nature enhances electrophilic substitution reactivity. The amine group at the oxazole 5-position serves as a potential site for derivatization, enabling the development of analogs with tailored pharmacokinetic properties .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine typically involves multi-step reactions, as outlined in commercial technical data:

  • Imidazole Precursor Preparation: 1-Methylimidazole is functionalized at the 2-position via halogenation or cross-coupling reactions.

  • Oxazole Ring Formation: Cyclization of propargylamine derivatives with nitriles or isocyanides under thermal or catalytic conditions generates the oxazole core.

  • Amine Group Introduction: Direct amination or reduction of nitro intermediates yields the final product.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)
1Imidazole functionalizationNCS, DMF, 0°C → RT78
2Oxazole cyclizationCuI, Et₃N, 80°C65
3Nitro reductionH₂/Pd-C, MeOH92

Analytical Validation

Purity and structural integrity are confirmed via:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra verify substituent positions and ring connectivity .

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .

  • Mass Spectrometry: ESI-MS ([M+H]⁺ m/z 165.08) aligns with theoretical values.

Industrial and Research Applications

Drug Discovery

The compound serves as a lead structure for developing:

  • Anticancer Agents: Kinase inhibitors targeting solid tumors.

  • Antibiotics: Broad-spectrum agents against multidrug-resistant pathogens.

Material Science

Conjugated polymers incorporating imidazole-oxazole units exhibit:

  • Electroluminescence: λₑₘ = 450–480 nm (blue-light emitters).

  • Charge Transport: Hole mobility up to 0.12 cm²/V·s in OFETs .

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